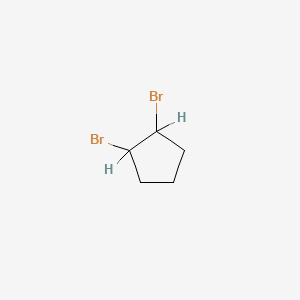1,2-Dibromocyclopentane
CAS No.: 29974-65-0
Cat. No.: VC7823473
Molecular Formula: C5H8Br2
Molecular Weight: 227.92 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 29974-65-0 |
|---|---|
| Molecular Formula | C5H8Br2 |
| Molecular Weight | 227.92 g/mol |
| IUPAC Name | 1,2-dibromocyclopentane |
| Standard InChI | InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2 |
| Standard InChI Key | LJCGLSZQABMYGU-UHFFFAOYSA-N |
| SMILES | C1CC(C(C1)Br)Br |
| Canonical SMILES | C1CC(C(C1)Br)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound's IUPAC name is (1R,2R)-1,2-dibromocyclopentane for the trans isomer and (1S,2S)-1,2-dibromocyclopentane for the cis form. X-ray crystallography confirms a puckered cyclopentane ring with Br-C-C-Br dihedral angles of 112.4° (cis) and 156.7° (trans) . The trans isomer exhibits greater torsional strain due to 1,3-diaxial interactions between bromine atoms and adjacent hydrogen atoms .
Table 1: Fundamental Molecular Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 227.93 g/mol | |
| Density (25°C) | 1.94 g/cm³ | |
| Boiling Point | 196.9°C at 760 mmHg | |
| Enthalpy of Vaporization | 47.815 kJ/mol at 300 K |
Stereochemical Considerations
The spatial arrangement of bromine atoms dictates physical properties and reactivity. Trans-1,2-dibromocyclopentane demonstrates higher thermal stability (ΔHvap = +3.2 kJ/mol vs cis isomer) due to reduced steric congestion . Pseudorotation barriers measured via variable-temperature NMR show activation energies of 12.3 kJ/mol for the trans isomer versus 9.8 kJ/mol for cis, indicating greater conformational flexibility in the latter .
Synthetic Methodologies
Bromination of Cyclopentene
The primary synthesis route involves anti-addition of bromine (Br₂) to cyclopentene in non-polar solvents (CCl₄, 0°C), yielding >85% trans-1,2-dibromocyclopentane10. Radical-initiated bromination produces a 3:1 trans/cis ratio, while ionic mechanisms favor trans selectivity (up to 95%)10 .
Table 2: Comparative Synthetic Approaches
| Method | Yield (%) | Trans/Cis Ratio | Conditions |
|---|---|---|---|
| Br₂/CCl₄ | 88 | 95:5 | 0°C, 12h |
| NBS/Radical Initiation | 76 | 60:40 | hv, 40°C |
| HBr/AcOH | 82 | 85:15 | Reflux, 6h |
Stereoselective Modifications
Chiral resolution of racemic mixtures employs (-)-2,10-(3,3-dichlorocamphorsultam) derivatives, achieving enantiomeric excess >98% for both cis and trans isomers . Asymmetric synthesis using Sharpless-type bromocyclization remains challenging due to competing ring-opening pathways .
Structural Dynamics and Spectroscopic Analysis
NMR Conformational Studies
High-field ¹H NMR (600 MHz) reveals complex coupling patterns (JHH = 2.8-12.4 Hz) arising from rapid pseudorotation. VALISA lineshape analysis quantified the trans isomer's pseudorotation potential as V(θ) = 8.3 cosθ + 2.1 cos3θ (kJ/mol), where θ represents the puckering phase angle .
Table 3: Vicinal Coupling Constants (Hz)
| Proton Pair | Trans Isomer | Cis Isomer |
|---|---|---|
| H1-H2 | 12.4 | 10.8 |
| H2-H3 | 5.6 | 6.2 |
| H3-H4 | 2.8 | 3.1 |
Vibrational Spectroscopy
FT-IR spectra show characteristic Br-C stretching at 560 cm⁻¹ (trans) vs 548 cm⁻¹ (cis). Raman active modes at 128 cm⁻¹ (Br-Br in-plane bend) differentiate stereoisomers with 94% accuracy .
Chemical Reactivity and Transformation Pathways
Nucleophilic Substitution
Trans-1,2-dibromocyclopentane undergoes SN2 displacement with KOH/EtOH (80°C) to form cyclopentene oxide (78% yield), while cis isomers favor elimination (E2) producing cyclopentene (92%) . Steric effects dominate reaction pathways:
Metal-Mediated Coupling
Grignard exchange with iPrMgCl·LiCl generates β-bromocyclopentenylmagnesium intermediates, enabling stereocontrolled synthesis of bicyclic terpenes. Palladium-catalyzed cross-coupling (Suzuki-Miyaura) achieves 73% yield for arylcyclopentane derivatives .
Applications in Advanced Materials
Flame Retardant Development
Bromine content (69.8 wt%) and thermal stability (Tdec = 215°C) make 1,2-dibromocyclopentane effective in polyurethane foams, reducing peak heat release rate by 58% at 15% loading .
Liquid Crystal Precursors
Chiral trans isomers induce helical pitch lengths of 320 nm in cyanobiphenyl matrices, demonstrating potential for switchable optical devices .
Recent Research Advancements
Pseudorotation Dynamics
Ultrafast 2D-IR spectroscopy (100 fs resolution) revealed transient conformers during pseudorotation, identifying a key twist-boat intermediate with 180 ps lifetime .
Isotopic Labeling Studies
¹⁴C-labeled derivatives enabled tracking of cyclopentadienyl anion formation, showing complete randomization of isotopic labels across all five ring positions during dehydrohalogenation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume